molecular formula C10H16N2O B1438268 2-(2-Amino-4-dimethylanilino)-1-ethanol CAS No. 912284-73-2

2-(2-Amino-4-dimethylanilino)-1-ethanol

Cat. No. B1438268
CAS RN: 912284-73-2
M. Wt: 180.25 g/mol
InChI Key: FLROENHHVAOQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4-dimethylanilino)-1-ethanol, also known as 1-Ethyl-2-(2-amino-4-dimethylanilino)ethanol, is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a faint odor and a bitter taste. It is widely used in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Polymer Synthesis and Material Science

One significant application of aminoalcohols like 2-(2-Amino-4-dimethylanilino)-1-ethanol is in polymer synthesis. For instance, aminoalcohols have been investigated as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, offering a metal-free route to α-hydroxy-ω-amino telechelics based on polyaziridine (PAz). This process is notable for its control over molar masses, narrow dispersities, and high chain-end fidelity, demonstrating the potential of aminoalcohols in creating advanced polymer structures without the need for protecting hydroxyl groups (Bakkali-Hassani et al., 2018).

Chemical Interactions and Properties

In the realm of chemical interactions and properties, the dissociation constants of protonated amines like 2-amino-1-ethanol in water across various temperatures have been meticulously studied. These investigations provide critical insights into the behavior of such amines in solution, contributing to our understanding of their chemical properties and interactions. The dissociation enthalpies derived from these constants offer valuable information for theoretical and applied chemistry, facilitating the comparison of amine structures and their behavior in different conditions (Simond et al., 2012).

Environmental and Energy Applications

Aminoalcohols also find applications in environmental and energy contexts. Sterically hindered amines, for instance, have been shown to interact with CO2, forming zwitterionic carbonate species. These interactions are critical for developing efficient CO2 absorbents, which are essential for carbon capture and storage technologies. The ability of these amines to form zwitterionic species and release CO2 at lower temperatures than other alkanolamines highlights their potential in enhancing CO2 capture processes (Im et al., 2011).

properties

IUPAC Name

2-(2-amino-N,4-dimethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-3-4-10(9(11)7-8)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROENHHVAOQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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